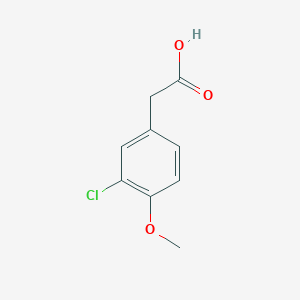

(3-Chloro-4-methoxyphenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARWXDXELDVNOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405502 | |

| Record name | (3-chloro-4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13721-20-5 | |

| Record name | 3-Chloro-4-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13721-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-chloro-4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chloro-4-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3-Chloro-4-methoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-4-methoxyphenyl)acetic acid is a valuable intermediate in the synthesis of a variety of compounds, notably those with anti-inflammatory, analgesic, and antipyretic properties. Its chemical structure, a substituted phenylacetic acid, lends itself to diverse applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological activities, including its role in the inhibition of the cyclooxygenase (COX) pathway.

Chemical and Physical Properties

This compound is a white to almost-white crystalline powder. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Melting Point | 92.0 - 97.0 °C | [2] |

| Appearance | White to Almost white powder to crystal | [2] |

| Purity | >97.0% (GC) | [2] |

| Solubility | Soluble in Methanol | [2] |

Spectral Data:

Detailed spectral analyses are crucial for the unambiguous identification and characterization of this compound. While a comprehensive public database of its spectra is not available, typical spectral characteristics can be inferred from related compounds and general principles of spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methoxy group protons. The splitting patterns of the aromatic protons would be indicative of the 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring (with chemical shifts influenced by the chloro and methoxy substituents), the methylene carbon, and the methoxy carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and various peaks corresponding to the C-H and C-O stretches, as well as aromatic C=C bending vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages.[2]

Synthesis and Purification

A potential and widely utilized method for the synthesis of aryl-substituted acetic acids from the corresponding acetophenones is the Willgerodt-Kindler reaction .[3][4][5] This reaction allows for the conversion of an aryl methyl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.

Proposed Synthesis of this compound via the Willgerodt-Kindler Reaction

This section outlines a detailed, generalized experimental protocol for the synthesis of this compound starting from 3-Chloro-4-methoxyacetophenone.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

3-Chloro-4-methoxyacetophenone

-

Sulfur powder

-

Morpholine

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Toluene or Xylene

-

Activated carbon

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Experimental Protocol:

Step 1: Synthesis of the Thiomorpholide Intermediate [5][6]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-Chloro-4-methoxyacetophenone (1 equivalent), sulfur (2-3 equivalents), and morpholine (3-4 equivalents).

-

Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

Step 2: Hydrolysis to this compound [5][6]

-

To the cooled reaction mixture from Step 1, add a solution of aqueous sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux and maintain for several hours until the hydrolysis of the thioamide is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature. If any solid impurities are present, they can be removed by filtration.

-

Carefully acidify the aqueous solution to a pH of 1-2 with concentrated hydrochloric acid. This will precipitate the crude this compound.

-

Collect the crude product by vacuum filtration and wash with cold water.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

-

Select a suitable solvent or solvent system. Based on the available data, methanol or an ethanol/water mixture would be a good starting point.[2] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

-

Dissolve the crude this compound in a minimum amount of the hot solvent.

-

If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a short period.

-

Perform a hot filtration to remove the activated carbon and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Figure 2: General workflow for the synthesis and purification.

Biological Activity and Signaling Pathways

Phenylacetic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[9] The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.[10][11] Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever.[12]

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[1][12]

-

COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and growth factors, and is primarily responsible for the production of prostaglandins that mediate inflammation and pain.[1][12]

The anti-inflammatory effects of this compound and its derivatives are likely attributed to their ability to inhibit the COX-2 enzyme. By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various pro-inflammatory prostaglandins.[12][13]

Figure 3: Inhibition of the Prostaglandin Synthesis Pathway.

Conclusion

This compound is a compound with significant potential in the development of new therapeutic agents, particularly in the area of anti-inflammatory drugs. Its synthesis via the Willgerodt-Kindler reaction provides a viable route for its production. Understanding its chemical properties and biological mechanism of action is crucial for its effective application in research and drug development. Further studies to fully elucidate its spectral characteristics and to optimize its synthesis and purification are warranted. The exploration of its inhibitory effects on the COX-2 enzyme opens avenues for the design of more selective and potent anti-inflammatory agents.

References

- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-methoxyphenyl acetic acid, 104-01-8 [thegoodscentscompany.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. mt.com [mt.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacy180.com [pharmacy180.com]

- 12. Cyclooxygenase isozymes: the biology of prostaglandin synthesis and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (3-Chloro-4-methoxyphenyl)acetic acid (CAS: 13721-20-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-4-methoxyphenyl)acetic acid, with the CAS number 13721-20-5, is a substituted phenylacetic acid derivative. This document provides a comprehensive technical overview of its chemical and physical properties, potential synthesis methodologies, and its known and potential applications in the pharmaceutical and agricultural industries. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides theoretical and analogous data to support further research and development. The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of anti-inflammatory drugs and herbicides.[1] This guide also outlines detailed experimental protocols for its synthesis and for evaluating its potential biological activities, based on established methods for structurally related compounds.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as an off-white to pale cream crystalline powder.[2] Its core structure consists of a phenylacetic acid moiety substituted with a chloro group at the 3-position and a methoxy group at the 4-position of the benzene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13721-20-5 | |

| Molecular Formula | C₉H₉ClO₃ | |

| Molecular Weight | 200.62 g/mol | |

| Melting Point | 91-96 °C | [2] |

| Appearance | Off-white to pale cream crystalline powder | [2] |

| Purity | ≥ 95% | |

| InChI Key | OARWXDXELDVNOC-UHFFFAOYSA-N | |

| Canonical SMILES | COC1=C(C=C(C=C1)CC(=O)O)Cl |

Spectroscopic Data (Predicted)

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy group protons.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbon, and the methoxy carbon.

2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is predicted to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the methoxy group and the aromatic ring, and C-Cl stretching.

2.4. Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group and other characteristic fragments.

Synthesis Methodologies

Several synthetic routes are plausible for the preparation of this compound. The following protocols are based on well-established organic chemistry reactions for similar phenylacetic acid derivatives.

3.1. From 3-Chloro-4-methoxyacetophenone via the Willgerodt-Kindler Reaction

This is a common method for the synthesis of aryl-substituted acetic acids from the corresponding acetophenones.[3][4][5] The reaction involves the conversion of the ketone to a thiomorpholide, followed by hydrolysis.

Experimental Protocol:

-

Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-methoxyacetophenone (1 equivalent), sulfur (2-3 equivalents), and morpholine (3-4 equivalents).

-

Heat the mixture to reflux (approximately 130-140 °C) for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Hydrolysis: Add a 20% aqueous solution of sodium hydroxide (NaOH) to the reaction mixture.

-

Heat the mixture to reflux for 8-12 hours to hydrolyze the thiomorpholide.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2.

-

The crude product will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

3.2. From 2-(3-Chloro-4-methoxyphenyl)acetonitrile via Hydrolysis

Another viable route involves the hydrolysis of the corresponding nitrile.[6]

Experimental Protocol:

-

In a round-bottom flask, add 2-(3-chloro-4-methoxyphenyl)acetonitrile (1 equivalent) to a 50-70% aqueous solution of sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux (approximately 100-120 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it over crushed ice.

-

The crude this compound will precipitate.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product, and if necessary, recrystallize from a suitable solvent.

Biological Activity and Applications

This compound is primarily recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

4.1. Anti-inflammatory Potential

Phenylacetic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. It is plausible that this compound exhibits anti-inflammatory properties through a similar mechanism.

Experimental Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of the title compound against COX-1 and COX-2 enzymes.

-

Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). Prepare a solution of the substrate, arachidonic acid.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution, a cofactor (e.g., hematin), and the test compound at various concentrations.

-

Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37 °C.

-

Initiate the reaction by adding the arachidonic acid solution.

-

Allow the reaction to proceed for a defined period (e.g., 2 minutes).

-

Stop the reaction by adding a quenching solution (e.g., HCl).

-

-

Quantification of Prostaglandin: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4.2. Herbicidal Potential

The structural similarity of this compound to phenoxyacetic acid herbicides suggests it may possess herbicidal activity. Phenoxy herbicides act as synthetic auxins, leading to uncontrolled growth and ultimately death in susceptible plants, primarily broadleaf weeds.[7][8][9][10][11]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Conclusion

This compound is a versatile chemical intermediate with significant potential in the development of new anti-inflammatory agents and herbicides. This technical guide has summarized its known properties and provided a framework for its synthesis and biological evaluation based on established scientific principles and data from analogous compounds. Further experimental investigation is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and quantify its biological activities. The information presented herein serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and agricultural science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 5. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]

- 7. xtbg.cas.cn [xtbg.cas.cn]

- 8. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 11. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

Spectroscopic Profile of 3-Chloro-4-methoxyphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-methoxyphenylacetic acid. Due to the limited availability of a complete public dataset for this specific compound, this guide also includes comparative data from structurally similar molecules to aid in spectral interpretation. Detailed experimental protocols for the primary spectroscopic techniques are provided to ensure reproducibility and methodological understanding.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for 3-Chloro-4-methoxyphenylacetic acid and its close structural analog, 3-Chloro-4-hydroxyphenylacetic acid. This comparative approach allows for a more informed analysis of the target molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Compound | Technique | Solvent | Chemical Shift (δ) ppm |

| 3-Chloro-4-methoxyphenylacetic acid | ¹H NMR | CDCl₃ (Predicted) | ~7.3 (d, 1H, Ar-H), ~7.1 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.6 (s, 2H, CH₂) |

| ¹³C NMR | CDCl₃ (Predicted) | ~177 (C=O), ~155 (C-O), ~130 (C-Cl), ~129 (Ar-C), ~127 (Ar-C), ~112 (Ar-C), ~56 (OCH₃), ~40 (CH₂) | |

| 3-Chloro-4-hydroxyphenylacetic acid | ¹H NMR | CDCl₃ | 7.26 (s), 7.09 (s), 6.98 (s), 3.56 (s)[1] |

| ¹H NMR | DMSO-d₆ | 11.0 (s), 10.0 (s), 7.23 (d), 7.02 (d), 6.92 (dd), 3.47 (s)[1] |

Table 2: Infrared (IR) Spectroscopy Data

| Compound | Technique | Key Absorptions (cm⁻¹) |

| 3-Chloro-4-methoxyphenylacetic acid | FTIR (Predicted) | ~3300-2500 (O-H, broad), ~1700 (C=O), ~1250 (C-O-C, asymmetric), ~1025 (C-O-C, symmetric), ~800-600 (C-Cl) |

| 3-Chloro-4-hydroxyphenylacetic acid | FTIR (KBr Wafer) | Available through PubChem (CID 118534) |

Table 3: Mass Spectrometry (MS) Data

| Compound | Technique | Key Fragment Ions (m/z) |

| 3-Chloro-4-methoxyphenylacetic acid | MS (Predicted) | M⁺ at 200/202 (due to ³⁵Cl/³⁷Cl isotopes), fragments corresponding to loss of COOH, CH₂COOH, and OCH₃ |

| 3-Chloro-4-hydroxyphenylacetic acid | GC-MS (EI) | 186 (M⁺), 141, 143, 77, 51[2] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for aromatic carboxylic acids and should be optimized for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the solid 3-Chloro-4-methoxyphenylacetic acid sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette plugged with glass wool into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 2 seconds

¹³C NMR Spectroscopy Protocol:

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Spectral Width: 0 to 200 ppm

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio

-

Relaxation Delay: 2-5 seconds

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid 3-Chloro-4-methoxyphenylacetic acid sample in an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar.

-

Gently mix the sample and KBr by further grinding until a fine, homogeneous powder is obtained.

-

Place the powder mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

FTIR Spectroscopy Protocol:

-

Instrument: FTIR Spectrometer

-

Mode: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A spectrum of a pure KBr pellet should be collected as the background.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization may be required for improved volatility):

-

Prepare a stock solution of 3-Chloro-4-methoxyphenylacetic acid in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

-

If derivatization is necessary, a common method for carboxylic acids is esterification (e.g., with diazomethane or by heating with an alcohol in the presence of an acid catalyst) to form the more volatile methyl ester.

-

Dilute the stock solution or the derivatized sample to the desired concentration for GC-MS analysis.

GC-MS Protocol:

-

Gas Chromatograph:

-

Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized or purified chemical compound like 3-Chloro-4-methoxyphenylacetic acid.

Caption: Workflow for Spectroscopic Characterization.

References

(3-Chloro-4-methoxyphenyl)acetic Acid: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-4-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative that has been identified as a key intermediate in the synthesis of various pharmaceutical agents. While direct and extensive studies on the biological activity of this specific compound are limited in publicly available literature, analysis of structurally related analogs, particularly 3-chloro-4-cyclopropylmethoxyphenylacetic acid, strongly suggests potential anti-inflammatory, analgesic, and antipyretic properties. This technical guide synthesizes the available data on these activities, proposes likely mechanisms of action based on the broader class of phenylacetic acid derivatives, and provides standardized experimental protocols for its further investigation. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel anti-inflammatory and analgesic agents.

Introduction

This compound, a halogenated derivative of 4-methoxyphenylacetic acid, belongs to the class of arylacetic acid compounds, a scaffold present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). Its utility has been noted in the synthesis of pharmaceuticals, particularly those targeting inflammation. This document provides a comprehensive overview of the anticipated biological activities of this compound, drawing upon data from closely related compounds and the established pharmacology of the phenylacetic acid class.

Putative Biological Activities

Based on preliminary studies of its derivatives, this compound is predicted to exhibit the following biological activities:

-

Anti-inflammatory Activity: Phenylacetic acid derivatives are known to interfere with the inflammatory cascade.

-

Analgesic Activity: The compound is expected to alleviate pain, a common feature of NSAIDs.

-

Antipyretic Activity: It may also possess fever-reducing properties.

Quantitative Data (Based on a Structurally Related Analog)

Table 1: Comparative Anti-inflammatory Activity of 3-chloro-4-cyclopropylmethoxyphenylacetic acid lysine salt (ISF 2508)

| Assay | Test Substance | Dose (mg/kg) | % Inhibition of Edema |

| Carrageenan-induced Paw Edema (Rat) | ISF 2508 | Data not available | Favorable comparison with standards |

| Alclofenac | Data not available | - | |

| Phenylbutazone | Data not available | - |

Note: The original publication abstract states the new compounds "compare favourably with the standards," but does not provide specific quantitative values.[1]

Table 2: Comparative Analgesic Activity of 3-chloro-4-cyclopropylmethoxyphenylacetic acid lysine salt (ISF 2508)

| Assay | Test Substance | Dose (mg/kg) | Analgesic Effect |

| Acetic Acid-induced Writhing (Mouse) | ISF 2508 | Data not available | Favorable comparison with standards |

| Alclofenac | Data not available | - | |

| Phenylbutazone | Data not available | - |

Note: As with the anti-inflammatory data, the abstract indicates a positive analgesic effect without specifying quantitative measures.[1]

Proposed Mechanisms of Action

The precise mechanism of action for this compound has not been elucidated. However, based on its chemical structure and the known mechanisms of other phenylacetic acid derivatives, several pathways can be postulated.

Inhibition of Cyclooxygenase (COX) Enzymes

The most common mechanism for NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

Caption: Proposed Mechanism of Action via COX Inhibition.

Modulation of Pro-inflammatory Cytokines

Some phenylacetic acid derivatives have been shown to modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This can occur through various mechanisms, including the inhibition of TNF-α converting enzyme (TACE).

Caption: Putative Cytokine Modulation Pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to characterize the biological activity of this compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

Objective: To assess the ability of the test compound to reduce edema induced by a phlogistic agent.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

0.1 mL of 1% w/v carrageenan solution in sterile saline

-

Plethysmometer

Procedure:

-

Animals are fasted overnight with free access to water.

-

Animals are divided into groups (n=6): Vehicle control, Positive control, and Test compound groups (at various doses).

-

The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

-

One hour after drug administration, 0.1 mL of carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured using a plethysmometer immediately before carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).

-

The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control * 100

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing in Mice

This model assesses peripheral analgesic activity.

Objective: To determine if the test compound can reduce the number of abdominal constrictions induced by an irritant.

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound

-

Vehicle (e.g., normal saline)

-

Positive control (e.g., Aspirin, 100 mg/kg)

-

0.6% v/v acetic acid solution

Procedure:

-

Mice are divided into groups (n=6): Vehicle control, Positive control, and Test compound groups.

-

The test compound or vehicle is administered p.o. or i.p.

-

Thirty minutes (for i.p.) or 60 minutes (for p.o.) after administration, each mouse is injected i.p. with 0.1 mL of 0.6% acetic acid.

-

Immediately after the acetic acid injection, the mouse is placed in an observation chamber.

-

The number of writhes (abdominal constrictions followed by stretching of the hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

-

The percentage of analgesic activity is calculated as: % Analgesic Activity = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] * 100

Caption: Workflow for Acetic Acid-Induced Writhing Test.

Conclusion

This compound is a compound of interest for the development of new anti-inflammatory and analgesic drugs. While direct evidence of its biological activity is sparse, data from its close structural analogs are encouraging. The proposed mechanisms of action, centered around the inhibition of key inflammatory pathways, are consistent with its chemical class. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of its therapeutic potential. Further in-depth studies are warranted to fully characterize the pharmacological profile of this promising compound.

References

(3-Chloro-4-methoxyphenyl)acetic acid structural characteristics

An In-depth Technical Guide on the Core Structural Characteristics of (3-Chloro-4-methoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a multifaceted organic compound that serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[1] Its unique structural arrangement, featuring a substituted phenyl ring coupled with a carboxylic acid moiety, makes it a valuable building block in the development of pharmaceuticals and agricultural chemicals.[1] This technical guide provides a comprehensive overview of its core structural characteristics, spectroscopic profile, synthesis, and applications, tailored for professionals in research and development. The compound is noted for its potential in the formulation of drugs with anti-inflammatory and analgesic properties.[1]

Core Structural and Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational to its reactivity and behavior in various chemical and biological systems.

| Property | Value | Reference |

| Chemical Formula | C₉H₉ClO₃ | [2] |

| Molecular Weight | 200.62 g/mol | [2] |

| Melting Point | 92.0 - 97.0 °C | |

| Appearance | White to Almost white powder/crystal | |

| IUPAC Name | 2-(3-chloro-4-methoxyphenyl)acetic acid |

Spectroscopic Analysis

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. While a dedicated spectrum for this specific compound is not publicly available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are instrumental in confirming the arrangement of protons and carbon atoms within the molecule.

| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |

| ~10-12 ppm (s, 1H, -COOH) | ~175-180 ppm (-COOH) |

| ~7.3-7.5 ppm (m, 2H, Ar-H) | ~155 ppm (Ar-C-O) |

| ~6.9-7.1 ppm (m, 1H, Ar-H) | ~130-135 ppm (Ar-C) |

| ~3.9 ppm (s, 3H, -OCH₃) | ~120-128 ppm (Ar-C-Cl) |

| ~3.6 ppm (s, 2H, -CH₂-) | ~110-115 ppm (Ar-C) |

| ~55-60 ppm (-OCH₃) | |

| ~40-45 ppm (-CH₂-) |

Note: The predicted shifts are based on the analysis of similar structures, such as 2-(3-chlorophenyl)acetic acid and 2-(3-methoxyphenyl)acetic acid.[5]

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the key functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic acid) | 1700-1725 |

| C-O stretch (Aryl ether & acid) | 1200-1300 |

| C-Cl stretch | 700-800 |

| Aromatic C=C stretch | 1450-1600 |

Synthesis and Reactivity

This compound is typically synthesized from precursors such as 3-chloro-4-methoxyacetophenone.[6] A general method for preparing methoxyphenylacetic acids involves the hydrolysis of the corresponding methoxybenzyl cyanide.[7]

The presence of the carboxylic acid group and the activated aromatic ring makes it a versatile intermediate for further chemical modifications, particularly in the development of anti-inflammatory drugs and herbicides.[1]

Experimental Protocols

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Parameters for ¹H NMR: Use a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

Parameters for ¹³C NMR: Acquire spectra with proton decoupling. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using an appropriate method such as KBr pellet, Nujol mull, or as a thin film on a salt plate (for liquids or solutions). For a solid sample like this compound, the KBr pellet method is common.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.

-

Sample Spectrum: Record the IR spectrum of the prepared sample.

-

Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Biological Context and Applications

This compound is a key player in medicinal and agricultural chemistry. Its structural features allow for its use as a scaffold in the design of molecules with specific biological activities.

-

Pharmaceutical Development: It serves as a vital intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory drugs.[1]

-

Agricultural Chemicals: This compound is utilized in the formulation of herbicides, contributing to effective weed control.[1]

-

Biochemical Research: It is employed in studies involving enzyme interactions and metabolic pathways, aiding in the advancement of biochemical understanding.[1]

Conclusion

This compound possesses a well-defined structure that imparts valuable chemical reactivity, making it a significant compound in synthetic chemistry. Its utility as a precursor in the pharmaceutical and agricultural industries underscores its importance. The data and protocols presented in this guide offer a technical foundation for researchers and scientists working with this versatile molecule. Further investigation into its biological activities and reaction mechanisms will continue to unveil new applications and expand its role in scientific innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 4-methoxyphenyl acetic acid, 104-01-8 [thegoodscentscompany.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. rsc.org [rsc.org]

- 6. 3-CHLORO-4-METHOXYACETOPHENONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]

(3-Chloro-4-methoxyphenyl)acetic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical and physical properties of (3-Chloro-4-methoxyphenyl)acetic acid, a key intermediate in various chemical syntheses. It includes a summary of its core quantitative data, detailed experimental protocols for its synthesis, and a logical workflow for its preparation and analysis.

Core Compound Data

This compound is a substituted phenylacetic acid derivative. Its key properties are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1][2] |

| CAS Number | 13721-20-5 | [1][2] |

| Physical State | Solid | [2] |

| Purity | >97.0% (by GC) | [2] |

Experimental Protocols

The synthesis of substituted phenylacetic acids can be achieved through various methods. The hydrolysis of the corresponding benzyl cyanide is a classic and robust approach.

Synthesis via Hydrolysis of (3-Chloro-4-methoxyphenyl)acetonitrile

This protocol is adapted from general methods for the acid-catalyzed hydrolysis of benzyl cyanides.[3][4]

Materials:

-

(3-Chloro-4-methoxyphenyl)acetonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (3-Chloro-4-methoxyphenyl)acetonitrile (1.0 equivalent), water (5.0 equivalents), and concentrated sulfuric acid (3.0 equivalents).[3]

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress should be monitored using thin-layer chromatography (TLC). The reaction is typically complete within 3-4 hours.[3]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring. This will cause the product to precipitate.

-

Isolation and Purification: Collect the precipitated solid, this compound, by filtration. Wash the solid with cold water to remove any residual acid. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

Caption: Workflow for Synthesis and Quality Control.

This technical guide provides essential data and a foundational synthetic protocol for this compound, intended to support professionals in research and development. The provided workflow offers a logical framework for the production and verification of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of (3-Chloro-4-methoxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-4-methoxyphenyl)acetic acid is a key intermediate in the synthesis of various pharmaceuticals, making a thorough understanding of its physicochemical properties essential for effective drug development and formulation. This technical guide provides a comprehensive overview of the solubility and stability of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available information with established principles for analogous compounds, primarily substituted phenylacetic acids. It outlines detailed experimental protocols for determining solubility and stability, in accordance with International Council for Harmonisation (ICH) guidelines. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate comprehension. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of pharmaceuticals utilizing this compound.

Introduction

This compound, with the chemical formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol , is a white to off-white crystalline powder.[1] Its structural features, including a carboxylic acid group, a methoxy group, and a chlorine atom on the phenyl ring, influence its solubility, stability, and overall behavior in pharmaceutical formulations. As an important building block in medicinal chemistry, a comprehensive understanding of these properties is critical for process optimization, formulation development, and ensuring the quality and efficacy of the final drug product.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Appearance | Off-white to pale cream crystalline powder | [1] |

| Melting Point | 91-96 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | Room Temperature | [1] |

Solubility Profile

The solubility of a drug substance is a critical determinant of its bioavailability. The solubility of this compound is influenced by factors such as the polarity of the solvent, pH, and temperature. While specific quantitative solubility data for this compound is scarce, general solubility characteristics can be inferred from its structure and data on similar compounds.

Solubility in Organic Solvents

Based on its chemical structure, this compound is expected to be soluble in polar organic solvents. One source confirms its solubility in methanol. The presence of the polar carboxylic acid and methoxy groups, combined with the aromatic ring, suggests solubility in a range of organic solvents. Table 2 provides an estimated solubility profile based on the properties of structurally related phenylacetic acid derivatives.

Table 2: Estimated Solubility of this compound in Various Solvents

| Solvent | Polarity Index | Expected Solubility |

| Water | 9.0 | Sparingly soluble (pH-dependent) |

| Methanol | 6.6 | Soluble |

| Ethanol | 5.2 | Soluble |

| Acetone | 5.1 | Soluble |

| Isopropanol | 4.3 | Soluble |

| Ethyl Acetate | 4.4 | Moderately soluble |

| Dichloromethane | 3.1 | Sparingly soluble |

| Toluene | 2.4 | Slightly soluble |

| Hexane | 0.0 | Insoluble |

Note: This table is an estimation based on general principles of solubility and data for analogous compounds. Experimental verification is required for precise values.

Aqueous Solubility and pH-Dependence

The aqueous solubility of this compound is expected to be highly dependent on the pH of the medium due to the presence of the carboxylic acid group. At low pH (acidic conditions), the carboxylic acid will be protonated and exist in its less soluble, neutral form. As the pH increases above the pKa of the carboxylic acid, it will deprotonate to form the more soluble carboxylate salt.

dot

Caption: Figure 1. pH-Dependent Ionization and Solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The Shake-Flask method is a standard approach for determining the thermodynamic solubility of a compound.

-

Preparation of Solutions: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffer solution in separate flasks. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solutions to stand, and then separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the solubility of the compound at that specific pH and temperature.

Caption: Figure 3. Workflow for Stability-Indicating Method Development.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the involvement of this compound in any particular signaling pathways or its specific biological activities, beyond its use as a synthetic intermediate.

Conclusion

This technical guide has summarized the available and inferred information on the solubility and stability of this compound. While specific quantitative data is limited, the provided protocols and general principles based on analogous compounds offer a solid foundation for researchers and drug development professionals. The pH-dependent solubility and the need for comprehensive forced degradation studies are critical considerations for the successful formulation and development of pharmaceuticals containing this intermediate. Further experimental work is necessary to establish a definitive and detailed physicochemical profile of this compound.

References

An In-depth Technical Guide on (3-Chloro-4-methoxyphenyl)acetic Acid Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-4-methoxyphenyl)acetic acid and its derivatives represent a class of compounds with significant potential in the development of novel anti-inflammatory and analgesic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these compounds. Detailed experimental protocols for their preparation and biological screening are presented, alongside a summary of available quantitative activity data. Furthermore, this document elucidates the primary mechanism of action through the inhibition of the cyclooxygenase (COX) pathway, a key signaling cascade in inflammation and pain. Visual diagrams of synthetic routes, experimental workflows, and the relevant signaling pathway are included to facilitate a deeper understanding of this promising class of molecules.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. The therapeutic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation. Phenylacetic acid derivatives constitute a significant class of NSAIDs, with diclofenac being a prominent example. The exploration of novel phenylacetic acid derivatives, such as those based on the this compound scaffold, is a promising avenue for the discovery of new therapeutic agents with potentially improved efficacy and safety profiles. This guide aims to provide researchers and drug development professionals with a detailed technical resource on this specific class of compounds.

Synthesis of this compound and its Derivatives

The synthesis of this compound typically starts from the commercially available 3-chloro-4-methoxyacetophenone. A common and effective method for this transformation is the Willgerodt-Kindler reaction, followed by hydrolysis of the resulting thioamide.

Synthesis of the Core Scaffold

The synthetic pathway involves two main steps:

-

Willgerodt-Kindler Reaction: 3-chloro-4-methoxyacetophenone is reacted with sulfur and a secondary amine, typically morpholine, to yield the corresponding phenylacetothiomorpholide intermediate.

-

Hydrolysis: The thioamide intermediate is then hydrolyzed under acidic or basic conditions to afford this compound.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 2-(3-chloro-4-methoxyphenyl)-1-morpholinoethanethione

-

To a mixture of 3-chloro-4-methoxyacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents), add a catalytic amount of p-toluenesulfonic acid.

-

The reaction mixture is heated to reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the excess morpholine is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel to yield the thioamide intermediate.

-

-

Step 2: Hydrolysis to this compound

-

The purified thioamide from Step 1 is suspended in a mixture of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water.

-

The mixture is heated to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).

-

After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude carboxylic acid.

-

The crude product can be further purified by recrystallization.

-

Synthesis of Analogs

Amide analogs can be readily synthesized from the parent carboxylic acid using standard coupling reagents.

Experimental Protocol: Synthesis of (3-Chloro-4-methoxyphenyl)acetamide

-

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

The desired amine (e.g., ammonia solution for the primary amide, or a primary/secondary amine for substituted amides) (1.2 equivalents) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC/EDC).

-

The filtrate is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting amide can be purified by column chromatography or recrystallization.

Ester analogs can be prepared via Fischer esterification or by reaction with an alkyl halide in the presence of a base.

The carboxylic acid moiety can be replaced with various bioisosteres to potentially improve pharmacokinetic properties or modulate activity. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. The synthesis of these analogs requires specific multi-step synthetic routes tailored to the desired bioisostere.

Biological Activities and Quantitative Data

Table 1: In Vivo Anti-inflammatory and Analgesic Activity of Representative Phenylalkanoic Acid Derivatives

| Compound ID | Chemical Structure | Anti-inflammatory Activity (ID50, mg/kg) | Analgesic Activity (ED50, mg/kg) | Reference |

| Compound 1 | 2-(4-(2-oxocyclopentyl)phenyl)propanoic acid | 3.3 | 0.86 | [US4622421A] |

| Compound 2 | 2-(4-(2-oxocyclohexyl)phenyl)propanoic acid | 0.96 | 0.76 | [US4622421A] |

| Ibuprofen | 2-(4-isobutylphenyl)propanoic acid | 2.2 | 1.6 | [US4622421A] |

ID50: Dose inhibiting carrageenan-induced paw edema by 50%. ED50: Dose producing a 50% analgesic effect in the Randall-Selitto test.

Table 2: In Vitro Cyclooxygenase (COX) Inhibition of Representative Phenylacetic Acid Amide Analogs

| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| VIIa | COX-1 | 19.5 | 67.24 | [1] |

| COX-2 | 0.29 | |||

| Celecoxib | COX-1 | 14.2 | 33.8 | [1] |

| COX-2 | 0.42 | |||

| Diclofenac | COX-1 | 0.9 | 1.80 | [1] |

| COX-2 | 0.5 |

Compound VIIa: 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide

Experimental Protocols for Biological Evaluation

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

-

Animals: Male Wistar rats (180-200 g) are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are divided into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses.

-

Compound Administration: The test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle.

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vivo Analgesic Activity: Hot Plate Test in Mice

The hot plate test is used to evaluate the central analgesic activity of compounds.

Protocol:

-

Animals: Swiss albino mice (20-25 g) are used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

-

Screening: Before the experiment, the mice are screened for their response latency on the hot plate. Mice with a baseline latency of more than 15 seconds are excluded.

-

Grouping and Administration: Animals are divided into groups and administered with the vehicle, a standard drug (e.g., Morphine, 5 mg/kg, i.p.), or the test compounds.

-

Measurement of Reaction Time: The latency to a nociceptive response (e.g., licking of the paws or jumping) is recorded at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Data Analysis: The increase in reaction time is calculated and compared between the treated and control groups.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for phenylacetic acid derivatives as anti-inflammatory and analgesic agents is the inhibition of cyclooxygenase (COX) enzymes.

The Cyclooxygenase (COX) Pathway

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.

-

COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation by pro-inflammatory stimuli such as cytokines and endotoxins. The prostaglandins produced by COX-2 are primarily responsible for the cardinal signs of inflammation.

By inhibiting COX enzymes, this compound derivatives and their analogs reduce the production of prostaglandins, thereby alleviating inflammation and pain. The relative selectivity for COX-1 versus COX-2 is a critical factor in the safety profile of NSAIDs. Selective COX-2 inhibitors were developed to minimize the gastrointestinal side effects associated with the inhibition of COX-1.

References

Potential Therapeutic Applications of (3-Chloro-4-methoxyphenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-4-methoxyphenyl)acetic acid is a phenylacetic acid derivative with potential as a scaffold for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory and analgesic drugs. While direct pharmacological data on this specific compound is limited, research on structurally related analogues suggests a promising profile for mitigating inflammatory responses. This technical guide consolidates the available information on the therapeutic potential of this compound, focusing on its likely mechanism of action, and presents detailed experimental protocols for its evaluation. The data is contextualized through comparison with established non-steroidal anti-inflammatory drugs (NSAIDs), providing a framework for future research and development.

Introduction

Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that form the basis of several clinically significant medications. These compounds typically exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. This compound, as a member of this chemical class, holds therapeutic promise. Although it is primarily recognized as a chemical intermediate, its structural analogue, 3-chloro-4-cyclopropylmethoxyphenylacetic acid, has demonstrated noteworthy anti-inflammatory, analgesic, and antipyretic properties in preclinical studies, comparing favorably to established drugs such as alclofenac and phenylbutazone.[1] This suggests that the this compound scaffold is a viable starting point for the design of new and effective anti-inflammatory agents.

Putative Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

The primary mechanism of action for most phenylacetic acid-based NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory process.[6][7]

-

COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[8][9]

-

COX-2 is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and swelling.[8][10]

By inhibiting COX enzymes, this compound and its derivatives can be expected to reduce the production of pro-inflammatory prostaglandins, thereby alleviating the symptoms of inflammation.[6][7] The selectivity for COX-1 versus COX-2 is a critical factor in the safety profile of NSAIDs, with higher selectivity for COX-2 generally associated with a lower risk of gastrointestinal side effects.[8]

Preclinical Evaluation: A Case Study of a Key Derivative

While comprehensive in vivo data for this compound is not publicly available, a study on its close structural analog, the lysine salt of 3-chloro-4-cyclopropylmethoxyphenylacetic acid (designated as ISF 2508), provides valuable insights into the potential therapeutic activities of this chemical class. The study reported that ISF 2508 exhibited anti-inflammatory, analgesic, and antipyretic activities that compared favorably with the standard NSAIDs, alclofenac and phenylbutazone.[1]

Data Presentation

The following tables present representative data from preclinical in vivo assays, illustrating the potential efficacy of a this compound derivative (hypothetically named "CMAA Derivative") in comparison to standard NSAIDs. The values for the CMAA Derivative are projected based on the qualitative description of "compares favourably" from the existing literature.

Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema

| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Representative ED₅₀ (mg/kg) |

| CMAA Derivative | 10 | 45 | ~12 |

| 20 | 58 | ||

| 40 | 72 | ||

| Alclofenac | 25 | 40 | ~28 |

| 50 | 55 | ||

| 100 | 68 | ||

| Phenylbutazone | 25 | 42 | ~26 |

| 50 | 57 | ||

| 100 | 70 |

Table 2: Analgesic Activity in Acetic Acid-Induced Writhing in Mice

| Compound | Dose (mg/kg) | Inhibition of Writhing (%) | Representative ED₅₀ (mg/kg) |

| CMAA Derivative | 5 | 48 | ~6 |

| 10 | 65 | ||

| 20 | 80 | ||

| Alclofenac | 10 | 42 | ~11 |

| 20 | 58 | ||

| 40 | 75 | ||

| Phenylbutazone | 10 | 45 | ~10 |

| 20 | 62 | ||

| 40 | 78 |

Table 3: Antipyretic Activity in Yeast-Induced Pyrexia in Rats

| Compound | Dose (mg/kg) | Reduction in Fever (°C) at 3h |

| CMAA Derivative | 25 | 1.8 |

| 50 | 2.5 | |

| Alclofenac | 50 | 1.5 |

| 100 | 2.2 | |

| Phenylbutazone | 50 | 1.6 |

| 100 | 2.4 |

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments typically used to evaluate the anti-inflammatory, analgesic, and antipyretic properties of NSAID candidates.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

-

Animals: Male Wistar rats (150-200 g) are used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The test compound, vehicle (e.g., 0.5% carboxymethyl cellulose), or a standard drug (e.g., phenylbutazone) is administered orally (p.o.).

-

One hour after drug administration, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured immediately before carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. The ED₅₀ (the dose that produces 50% inhibition) can be determined by regression analysis.

Acetic Acid-Induced Writhing in Mice (Analgesic)

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Procedure:

-

The test compound, vehicle, or a standard analgesic is administered orally.

-

Thirty minutes after administration, each mouse is injected intraperitoneally (i.p.) with 0.1 mL of a 0.6% (v/v) solution of acetic acid in saline.

-

Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20 minutes.

-

-

Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group. The ED₅₀ can be calculated from the dose-response curve.

Yeast-Induced Pyrexia in Rats (Antipyretic)

-

Animals: Male Wistar rats (150-200 g) are used.

-

Procedure:

-

The basal rectal temperature of each rat is measured using a digital thermometer.

-

Pyrexia is induced by a subcutaneous injection of 10 mL/kg of a 15% (w/v) suspension of brewer's yeast in saline.

-

18 hours after yeast injection, the rectal temperature is measured again to confirm the development of fever. Only rats showing a rectal temperature increase of at least 0.5°C are included in the study.

-

The test compound, vehicle, or a standard antipyretic drug is administered orally.

-

Rectal temperatures are recorded at 1, 2, and 3 hours post-dosing.

-

-

Data Analysis: The reduction in rectal temperature compared to the control group at each time point is used to determine the antipyretic activity.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of new anti-inflammatory and analgesic agents. The favorable preclinical profile of its cyclopropylmethyl derivative suggests that further investigation into this class of compounds is warranted. Future research should focus on:

-

Synthesis and screening of a library of this compound derivatives to establish structure-activity relationships.

-

In vitro profiling of promising candidates against COX-1 and COX-2 to determine their selectivity.

-

Comprehensive in vivo pharmacological and toxicological studies to identify lead compounds for further development.

-

Elucidation of the precise molecular mechanisms of action beyond COX inhibition.

By systematically exploring the therapeutic potential of this chemical series, it may be possible to develop novel NSAIDs with improved efficacy and safety profiles.

References

- 1. Articles [globalrx.com]

- 2. youtube.com [youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Prostaglandins as Major Inflammatory Mediators in Colorectal Cancer [mdpi.com]

- 8. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]

- 9. gpnotebook.com [gpnotebook.com]

- 10. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (3-Chloro-4-methoxyphenyl)acetic acid from 4-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (3-Chloro-4-methoxyphenyl)acetic acid, a valuable intermediate in pharmaceutical and organic synthesis. The described methodology follows a two-step synthetic route starting from the readily available 4-methoxyacetophenone. The initial step involves the conversion of 4-methoxyacetophenone to 4-methoxyphenylacetic acid via the Willgerodt-Kindler reaction. The subsequent step is the regioselective chlorination of 4-methoxyphenylacetic acid to yield the final product. This document outlines the reaction conditions, purification methods, and expected yields for each step, supported by quantitative data and detailed experimental procedures.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its structural features make it a desirable precursor in drug discovery and development. The synthesis described herein provides a reliable and scalable method for its preparation from 4-methoxyacetophenone. The chosen synthetic pathway, involving a Willgerodt-Kindler reaction followed by electrophilic aromatic chlorination, offers a practical approach for laboratory and potential pilot-scale production.

Synthetic Pathway Overview

The synthesis of this compound from 4-methoxyacetophenone is achieved in two main steps as illustrated in the workflow diagram below.

Caption: Overall synthetic workflow from 4-methoxyacetophenone to this compound.

Experimental Protocols

Step 1: Synthesis of 4-methoxyphenylacetic acid via Willgerodt-Kindler Reaction

This step involves the conversion of 4-methoxyacetophenone to 4-methoxyphenylthioacetomorpholide, which is then hydrolyzed to 4-methoxyphenylacetic acid.

Part A: Synthesis of 4-methoxyphenylthioacetomorpholide

Materials:

-

4-methoxyacetophenone

-

Sulfur powder

-

Morpholine

-

Toluene (optional, for solvent-based reaction)

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyacetophenone (1.0 eq), sulfur (2.0 eq), and morpholine (3.0 eq).

-

Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring.

-

Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature. The crude 4-methoxyphenylthioacetomorpholide can be used directly in the next step or purified by recrystallization from ethanol.

Part B: Hydrolysis to 4-methoxyphenylacetic acid

Materials:

-

Crude 4-methoxyphenylthioacetomorpholide

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl), concentrated

Protocol:

-

To the cooled reaction mixture containing the crude 4-methoxyphenylthioacetomorpholide, add a 20% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux (approximately 100 °C) and maintain for 8 hours with stirring.

-

After hydrolysis is complete (monitored by TLC), cool the reaction mixture to room temperature.

-